molecular formula C6H4BrF3OS B13571472 1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B13571472
M. Wt: 261.06 g/mol
InChI Key: RLUBOPOYTHZZKU-UHFFFAOYSA-N
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Description

1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is an organic compound that features a brominated thiophene ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromothiophene with trifluoroacetaldehyde in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 3-thiophen-2-yl-2,2,2-trifluoroethan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromothiophene: A brominated thiophene derivative with similar reactivity but lacking the trifluoromethyl group.

    2,2,2-Trifluoroethanol: A trifluoromethyl-containing alcohol with different reactivity due to the absence of the thiophene ring.

Uniqueness

1-(3-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of the brominated thiophene ring and the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H4BrF3OS

Molecular Weight

261.06 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)-2,2,2-trifluoroethanol

InChI

InChI=1S/C6H4BrF3OS/c7-3-1-2-12-4(3)5(11)6(8,9)10/h1-2,5,11H

InChI Key

RLUBOPOYTHZZKU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C(C(F)(F)F)O

Origin of Product

United States

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